1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene
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Overview
Description
1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene is an organic compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.69 g/mol . It is a benzene derivative that features chloro, ethoxy, nitro, and propoxy substituents on the aromatic ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-2-propoxybenzene followed by ethoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium ethoxide for ethoxylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles like hydroxide ions or amines, resulting in the formation of phenols or anilines.
Scientific Research Applications
1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive molecule.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxy groups may also contribute to its activity by influencing its binding affinity to specific molecular targets .
Comparison with Similar Compounds
1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene can be compared with similar compounds such as:
1-Chloro-4-nitrobenzene: Lacks the ethoxy and propoxy groups, making it less versatile in certain reactions.
1-Ethoxy-4-nitrobenzene: Lacks the chloro and propoxy groups, affecting its reactivity and applications.
1-Propoxy-4-nitrobenzene: Lacks the chloro and ethoxy groups, limiting its use in specific synthetic routes.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-chloro-5-ethoxy-4-nitro-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-3-5-17-10-7-9(13(14)15)11(16-4-2)6-8(10)12/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEHWGDESBLWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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